Ethyl 2,3-dihydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

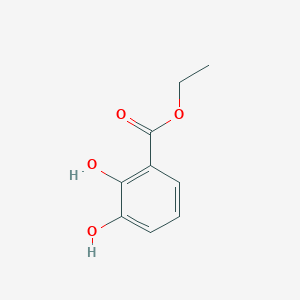

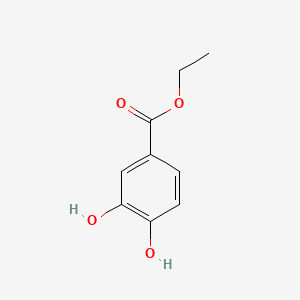

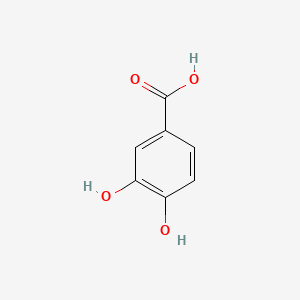

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMQSXRCGOZYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381572 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-73-5 | |

| Record name | ethyl 2,3-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,3-dihydroxybenzoate is an organic chemical compound and a derivative of benzoic acid. As a member of the dihydroxybenzoate family, it is an isomer of other biologically significant compounds such as Ethyl 3,4-dihydroxybenzoate (EDHB). While research on this compound is not as extensive as its isomers, its structural features suggest potential for investigation in various fields, including pharmacology and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential biological activities, drawing comparisons with related compounds where direct data is limited.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₉H₁₀O₄.[1] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3943-73-5 | [1] |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O | [1] |

| InChIKey | RHMQSXRCGOZYND-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.[2][3]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

2,3-dihydroxybenzoic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Standard reflux and extraction glassware

Procedure:

-

Dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Pour the residue into water and transfer to a separatory funnel.

-

Extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[4][5]

Purification

The crude product can be purified by recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for the ethyl group (a quartet around 4.4 ppm for -CH₂- and a triplet around 1.4 ppm for -CH₃-). Aromatic protons would appear in the region of 6.5-8.0 ppm. The hydroxyl protons would likely appear as broad singlets. |

| ¹³C NMR | A signal for the ester carbonyl carbon around 167 ppm. Signals for the aromatic carbons, with those attached to hydroxyl groups being deshielded. Signals for the ethyl group carbons would also be present. |

| FT-IR (cm⁻¹) | A broad O-H stretching band from the hydroxyl groups (around 3550-3200 cm⁻¹).[6][7] A strong C=O stretching band for the ester group (around 1720 cm⁻¹). C-O stretching bands (around 1300-1000 cm⁻¹).[7] Aromatic C-H and C=C stretching bands.[8] |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 182.17. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[9] |

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound is scarce. However, significant insights can be drawn from its structural analog, Ethyl 3,4-dihydroxybenzoate (EDHB), a known prolyl hydroxylase inhibitor.

Prolyl Hydroxylase Inhibition and HIF-1α Stabilization

The primary mechanism of action for EDHB is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[10] PHDs are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) under normoxic conditions, which targets it for proteasomal degradation. By inhibiting PHDs, EDHB stabilizes HIF-1α, allowing it to accumulate and activate the transcription of various genes involved in cellular responses to hypoxia, such as angiogenesis and erythropoiesis.[10] Given the structural similarity, it is plausible that this compound could also exhibit PHD inhibitory activity.

References

- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. iajpr.com [iajpr.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. geo.fu-berlin.de [geo.fu-berlin.de]

- 10. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate: Chemical Structure, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2,3-dihydroxybenzoate, a phenolic compound of interest in various scientific domains. This document details its chemical structure, offers a generalized synthesis protocol, summarizes its physicochemical properties, and explores its biological activities, with a focus on its antioxidant potential. Experimental protocols for key assays are provided to facilitate further research and development.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1. Its chemical identity is defined by several key identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester[1] |

| CAS Number | 3943-73-5[1] |

| Molecular Formula | C₉H₁₀O₄[1] |

| Molecular Weight | 182.17 g/mol [1] |

| SMILES String | CCOC(=O)C1=C(C(=CC=C1)O)O[1] |

| InChI Key | RHMQSXRCGOZYND-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively available in the literature. The following table summarizes computed properties, which can serve as estimations for experimental design.

| Property | Value (Computed) |

| Molecular Weight | 182.17 g/mol [1] |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 182.05790880 g/mol [1] |

| Topological Polar Surface Area | 66.8 Ų[1] |

| Heavy Atom Count | 13 |

| Complexity | 180[1] |

Synthesis of this compound

Generalized Experimental Protocol: Fischer Esterification

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

-

2,3-dihydroxybenzoic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

References

Ethyl 2,3-dihydroxybenzoate (CAS: 3943-73-5): A Technical Guide for Drug Development Professionals

An In-depth Review of Chemical Properties, Synthesis, Biological Activity, and Experimental Protocols

Ethyl 2,3-dihydroxybenzoate, also known as ethyl pyrocatechuate, is an organic compound with emerging interest in the fields of oxidative stress and inflammation. As the ethyl ester derivative of 2,3-dihydroxybenzoic acid, a known iron chelator and antioxidant, this molecule presents a promising scaffold for therapeutic development. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis, biological activities with a focus on its role in modulating the NF-κB signaling pathway, and detailed experimental methodologies for its study.

Core Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 3943-73-5 | [2] |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester | [2][3] |

| Appearance | Solid | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O | [2] |

| InChI Key | RHMQSXRCGOZYND-UHFFFAOYSA-N | [1][2] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

Synthesis and Spectroscopic Characterization

The primary route for synthesizing this compound is through the Fischer esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid, with ethanol in the presence of an acid catalyst.

Representative Synthesis Protocol: Fischer Esterification

Experimental Workflow for Fischer Esterification

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectra with peak assignments for this compound are not available in the cited literature. However, key expected characteristics based on its structure are summarized below.

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet for -CH₂- and a triplet for -CH₃-). Aromatic proton signals in the range of ~6.8-7.5 ppm. Signals for the two hydroxyl protons. |

| ¹³C NMR | A carbonyl carbon signal (>165 ppm). Aromatic carbon signals (~110-150 ppm). Signals for the ethyl group carbons (~61 ppm for -CH₂- and ~14 ppm for -CH₃-). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to its molecular weight (182.17 g/mol ). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅). |

| Infrared (IR) | A broad O-H stretching band (~3300-3500 cm⁻¹). A strong C=O stretching band for the ester (~1715-1730 cm⁻¹). C-O stretching bands (~1100-1300 cm⁻¹). Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound stems from its potent antioxidant and iron-chelating properties, which directly contribute to its ability to inhibit the NF-κB signaling pathway under conditions of oxidative stress.[4]

Inhibition of NF-κB Activation

Research has shown that this compound can protect human monocyte cells from cytotoxicity induced by hydrogen peroxide (H₂O₂).[4] At a concentration of 300 µM, it increased cell survival from 30% to 85%.[4] This protective effect is linked to its ability to dose-dependently inhibit the H₂O₂-induced nuclear activation of NF-κB.[4]

The proposed mechanism involves two synergistic actions:

-

Iron Chelation: The compound is a potent iron chelator. By sequestering iron ions, it prevents their participation in Fenton-like reactions, which generate highly reactive hydroxyl radicals from H₂O₂.[4]

-

Radical Scavenging: Electron spin resonance studies have demonstrated that the molecule can directly trap hydroxyl radicals.[4]

By reducing the burden of reactive oxygen species (ROS), this compound prevents the downstream activation of the IKK complex, the subsequent degradation of IκBα, and the nuclear translocation of the p50/p65 NF-κB subunits.

Oxidative Stress-Induced NF-κB Signaling Pathway and Inhibition

Caption: Inhibition of H₂O₂-induced NF-κB activation by this compound.

Quantitative Biological Data

Specific IC₅₀ values for antioxidant, anti-inflammatory, or cytotoxic activities of this compound are not available in the reviewed literature. The primary quantitative finding is the significant increase in monocyte survival in the presence of 300 µM of the compound under H₂O₂-induced stress.[4]

Experimental Protocols

Protocol: Assessment of NF-κB Inhibition in Monocytes

This protocol is based on the methodology described for investigating the effect of this compound on H₂O₂-treated monocytes.[4]

Objective: To determine if this compound inhibits the activation and nuclear translocation of NF-κB in a human monocyte cell line (e.g., THP-1 or U-937) challenged with oxidative stress.

Materials:

-

Human monocyte cell line (e.g., THP-1)

-

RPMI-1640 medium with 10% FBS

-

This compound (stock solution in DMSO or ethanol)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate Buffered Saline (PBS)

-

Nuclear extraction kit

-

Reagents for Electrophoretic Mobility Shift Assay (EMSA), including a ³²P-labeled or fluorescently-labeled oligonucleotide probe containing the NF-κB consensus binding site.

-

Reagents for protein quantification (e.g., BCA assay).

Procedure:

-

Cell Culture: Culture human monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Seed cells at an appropriate density. Pre-incubate the cells with various concentrations of this compound (e.g., 50, 100, 300 µM) or vehicle control for a specified time (e.g., 1-2 hours).

-

Oxidative Stress Induction: Add H₂O₂ to the cell culture medium to a final concentration known to induce NF-κB activation (e.g., 0.5-1 mM). Incubate for a short period (e.g., 30-60 minutes).

-

Nuclear Extraction: Harvest the cells and wash with ice-cold PBS. Isolate nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

-

EMSA for NF-κB DNA Binding:

-

Incubate a fixed amount of nuclear protein (e.g., 5-10 µg) with the labeled NF-κB probe in a binding buffer.

-

For a supershift control, add an antibody specific to an NF-κB subunit (e.g., p65) to a parallel reaction.

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography or fluorescence imaging.

-

-

Analysis: Compare the intensity of the shifted NF-κB band in lanes from treated cells versus H₂O₂-only controls. A decrease in band intensity in the presence of this compound indicates inhibition of NF-κB activation.

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous. Standard laboratory precautions should be taken.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Handling | Handle in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Avoid contact with skin and eyes. Do not ingest. | |

| Incompatible Materials | Strong oxidizing agents, strong bases. |

Conclusion and Future Directions

This compound is a compound with documented antioxidant, iron-chelating, and NF-κB inhibitory properties. Its ability to mitigate oxidative stress at the cellular level makes it a molecule of interest for conditions where inflammation and ROS-mediated damage are pathogenic drivers.

Future research should focus on obtaining quantitative biological data, such as IC₅₀ values for its antioxidant and anti-inflammatory effects. Further investigation into its mechanism, including its potential to modulate other related pathways like the HIF-1α pathway (a known target of isomeric dihydroxybenzoate esters), is warranted. Comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, will be essential to determine its viability as a drug development candidate.

References

- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-kappa B transcription factor activation by hydrogen peroxide can be decreased by 2,3-dihydroxybenzoic acid and its ethyl ester derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2,3-dihydroxybenzoate molecular formula and weight

An In-Depth Technical Guide to Ethyl 2,3-dihydroxybenzoate

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its fundamental molecular properties and outlining key experimental protocols for its synthesis and analysis.

Core Molecular Data

This compound is an organic compound with the chemical formula C9H10O4.[1][2][3][4] Its molecular weight is approximately 182.17 g/mol .[1][2][3] The compound is also known by other names such as 3-(Ethoxycarbonyl)catechol.[3]

A summary of its key molecular and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H10O4 | PubChem[2], 001CHEMICAL[1], Santa Cruz Biotechnology[3] |

| Molecular Weight | 182.17 g/mol | PubChem[2], 001CHEMICAL[1], Santa Cruz Biotechnology[3] |

| Alternate Name | 3-(Ethoxycarbonyl)catechol | Santa Cruz Biotechnology[3] |

| CAS Number | 3943-73-5 | 001CHEMICAL[1], PubChem[2], Santa Cruz Biotechnology[3] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| Purity | 98% | Sigma-Aldrich[5] |

| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich[5], BLD Pharm[4] |

Experimental Protocols

Synthesis of this compound

Materials:

-

2,3-dihydroxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or a solid acid catalyst like modified metal oxide)[6]

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

The reaction mixture is then heated under reflux for several hours to drive the esterification to completion.[7]

-

After cooling, the excess ethanol is removed by rotary evaporation.

-

The residue is then taken up in water and extracted with an organic solvent such as diethyl ether.

-

The organic layer is washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

The organic phase is dried over an anhydrous drying agent like magnesium sulfate.

-

The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its related compounds. The separation of dihydroxybenzoic acid isomers can be challenging due to their similar structures.[8] A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can provide effective separation.[8]

Instrumentation and Conditions (based on analysis of 2,3-dihydroxybenzoic acid): [9]

-

Column: A mixed-mode, reversed-phase anion- and cation-exchange column can be effective for separating isomers.[8]

-

Mobile Phase: A common mobile phase for related compounds consists of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., 1% aqueous formic acid or acetic acid).[9] The exact ratio and pH would need to be optimized for this compound.

-

Detection: UV detection is a standard method, with the wavelength set to an absorbance maximum for the compound (e.g., around 255 nm or 280 nm).[8][9]

-

Sample Preparation: Samples would be dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. 001chemical.com [001chemical.com]

- 2. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3943-73-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 3943-73-5 [sigmaaldrich.com]

- 6. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. helixchrom.com [helixchrom.com]

- 9. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,3-dihydroxybenzoate, including its chemical identifiers, physical properties, and common synonyms.

Chemical Identity and Synonyms

This compound is an organic compound and an ester of 2,3-dihydroxybenzoic acid and ethanol. It is identified by the CAS Number 3943-73-5.[1][2][3] A comprehensive list of its synonyms and identifiers is provided in the table below to facilitate literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Category | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 3943-73-5[1][2][3] |

| Molecular Formula | C9H10O4[1][2][3] |

| Molecular Weight | 182.17 g/mol [1][2][3] |

| Synonyms | 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, 3-(Ethoxycarbonyl)catechol, Pyrocatechuic acid ethyl ester, o-Pyrocatechuic acid, ethyl ester, Benzoic acid, 2,3-dihydroxy-, ethyl ester[1] |

| ChEMBL ID | CHEMBL442631[1] |

| PubChem CID | 2779843[1] |

| InChI Key | RHMQSXRCGOZYND-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Storage Temperature | Room temperature, under inert atmosphere |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general approach involves the Fischer esterification of 2,3-dihydroxybenzoic acid.

Generalized Synthesis of this compound via Fischer Esterification:

-

Reactants: 2,3-dihydroxybenzoic acid and an excess of absolute ethanol.

-

Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid.

-

Procedure:

-

2,3-dihydroxybenzoic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of strong acid is carefully added to the solution.

-

The mixture is refluxed for several hours to drive the equilibrium towards the formation of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The resulting crude this compound can be purified by column chromatography or recrystallization.

-

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activity and associated signaling pathways of this compound. Its parent compound, 2,3-dihydroxybenzoic acid, is a known metabolite of aspirin and is involved in iron chelation.[4][5]

Given the structural similarity to other dihydroxybenzoate derivatives with known biological activities, a logical experimental workflow for investigating the potential bioactivity of this compound is proposed below.

Caption: Proposed workflow for biological activity screening of this compound.

References

An In-depth Technical Guide to the Properties of 3-(Ethoxycarbonyl)catechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethoxycarbonyl)catechol, also known as ethyl 2,3-dihydroxybenzoate, is an organic compound belonging to the catechol and benzoate ester families. Catechols are a significant class of phenolic compounds characterized by a benzene ring with two adjacent hydroxyl groups. This structural motif is found in numerous natural products and synthetic molecules of pharmaceutical and chemical interest. The addition of an ethoxycarbonyl group to the catechol ring modifies its physicochemical and biological properties, making it a subject of interest for various research applications.

This technical guide provides a comprehensive overview of the known properties of 3-(ethoxycarbonyl)catechol, including its chemical and physical characteristics, spectroscopic data, and a plausible synthetic route. Due to the limited publicly available data on the specific biological activities and signaling pathways of 3-(ethoxycarbonyl)catechol, this guide also presents detailed information on its structural isomer, ethyl 3,4-dihydroxybenzoate (EDHB), a well-studied prolyl 4-hydroxylase inhibitor. The biological insights from EDHB may offer valuable comparative context for researchers investigating 3-(ethoxycarbonyl)catechol.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(Ethoxycarbonyl)catechol are summarized in the table below. While experimental data for some properties are scarce, computed values from reliable databases are included to provide a comprehensive profile.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 3-(Ethoxycarbonyl)catechol, this compound, 2,3-Dihydroxybenzoic acid ethyl ester | [PubChem][1] |

| CAS Number | 3943-73-5 | [PubChem][1] |

| Molecular Formula | C₉H₁₀O₄ | [PubChem][1] |

| Molecular Weight | 182.17 g/mol | [PubChem][1] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available. Isomers have melting points in the range of 71-81°C. (Ethyl 2,5-dihydroxybenzoate: 77-81°C; Ethyl 3-hydroxybenzoate: 71-73°C) | [Sigma-Aldrich], [Sigma-Aldrich][2] |

| Boiling Point | Data not available. Isomers have boiling points such as 187-188 °C at 31 mmHg (Ethyl 3-hydroxybenzoate) and 234 °C at 760 mmHg (Ethyl 2-hydroxybenzoate). | [Sigma-Aldrich][2], [Alfa Chemistry][3] |

| Solubility | Data not available for the ethyl ester. The parent acid, 2,3-dihydroxybenzoic acid, is soluble in methanol. It is expected to be soluble in common organic solvents like ethanol and acetone. | [Sigma-Aldrich][4] |

| pKa | Data not available. | |

| LogP | Data not available. |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(ethoxycarbonyl)catechol is expected to show signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing ethoxycarbonyl group.

Expected ¹H NMR Data:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Coupling Constant (J) in Hz |

| -CH₃ (ethyl) | triplet | ~1.4 | ~7 |

| -CH₂- (ethyl) | quartet | ~4.4 | ~7 |

| Aromatic-H | multiplet | 6.8 - 7.5 | |

| -OH | broad singlet | Variable |

Note: The chemical shifts for the aromatic protons are estimations and would require experimental verification for precise assignment.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Expected ¹³C NMR Data:

| Carbon | Approximate Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~61 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-O | 140 - 150 |

| Aromatic C-C=O | ~120 |

| C=O (ester) | ~167 |

Note: These are estimated chemical shifts based on data for ethyl benzoate and substituted catechols.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3500-3200 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1720 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (ester and phenol) | 1300-1000 | Strong |

Note: The C=O stretch frequency may be lower due to conjugation with the aromatic ring.[6]

Mass Spectrometry

The mass spectrum of 3-(ethoxycarbonyl)catechol is expected to show a molecular ion peak (M⁺) at m/z = 182. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a stable acylium ion.[7]

Expected Mass Spectrometry Fragmentation:

| m/z | Fragment |

| 182 | [M]⁺ |

| 137 | [M - OCH₂CH₃]⁺ |

| 109 | [M - OCH₂CH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 3-(Ethoxycarbonyl)catechol

A standard and effective method for the synthesis of 3-(ethoxycarbonyl)catechol is the Fischer esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.[8]

Reaction:

C₆H₃(OH)₂(COOH) + CH₃CH₂OH --[H⁺]--> C₆H₃(OH)₂(COOCH₂CH₃) + H₂O

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis workflow for 3-(Ethoxycarbonyl)catechol.

Biological Activity and Signaling Pathways

As of the date of this document, specific studies detailing the biological activity and mechanism of action of 3-(ethoxycarbonyl)catechol are not prominent in the scientific literature. However, its structural isomer, ethyl 3,4-dihydroxybenzoate (EDHB) , has been extensively studied and serves as a valuable reference.

Biological Activity of the Isomer Ethyl 3,4-Dihydroxybenzoate (EDHB)

EDHB is a known inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes.[9][10] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia).[9][11] The stabilization of HIF-1α by EDHB has been shown to confer cytoprotective effects against oxidative stress in various cell types.[9]

Reported activities of EDHB include:

-

Antioxidant: EDHB treatment can enhance the antioxidant status of cells by increasing the levels of glutathione and antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[9][10]

-

Cardioprotective: It has been suggested to protect the myocardium.[12]

-

Neuroprotective: Studies have indicated potential neuroprotective effects.[9]

-

Anti-inflammatory: EDHB has demonstrated anti-inflammatory properties.[9]

The HIF-1α Signaling Pathway and the Role of EDHB

The HIF-1α signaling pathway is a critical cellular mechanism for adapting to hypoxic conditions.

-

Under Normoxic Conditions (Normal Oxygen): PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[11]

-

Under Hypoxic Conditions or in the Presence of EDHB: The activity of PHD enzymes is inhibited due to the lack of oxygen or competitive inhibition by EDHB, which is a 2-oxoglutarate analog.[9] This prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This activates the transcription of genes involved in angiogenesis (e.g., VEGF), erythropoiesis, and metabolism.[11][13][14][15]

HIF-1α signaling pathway modulation by EDHB.

Disclaimer: The biological activity and signaling pathway described above are for ethyl 3,4-dihydroxybenzoate (EDHB). While structurally similar, it cannot be assumed that 3-(ethoxycarbonyl)catechol (this compound) will exhibit the same biological profile. Further experimental investigation is required to elucidate the specific activities of 3-(ethoxycarbonyl)catechol.

Bacterial Degradation of 2,3-Dihydroxybenzoate

The parent compound, 2,3-dihydroxybenzoate, is known to be a precursor in the biosynthesis of some siderophores and is a plant secondary metabolite. In bacteria such as Pseudomonas reinekei, it can be degraded through a meta-cleavage pathway of the aromatic ring.[16] This involves a series of enzymatic reactions that open the catechol ring and further process the resulting intermediates into central metabolites.[16] This pathway is relevant for understanding the environmental fate and potential microbial metabolism of 3-(ethoxycarbonyl)catechol.

Conclusion

3-(Ethoxycarbonyl)catechol is a catechol derivative with potential for further investigation in various scientific fields. This guide has summarized its known chemical and physical properties and provided a likely synthetic route. While direct biological data is currently lacking, the well-documented activities of its isomer, ethyl 3,4-dihydroxybenzoate, particularly its role in the HIF-1α signaling pathway, provide a strong rationale for future studies into the biological effects of 3-(ethoxycarbonyl)catechol. Researchers are encouraged to use the information presented herein as a foundation for further exploration of this compound's properties and potential applications.

References

- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-hydroxybenzoate 99 7781-98-8 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. benchchem.com [benchchem.com]

- 9. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]

- 13. Natural Product-Derived Small Molecule Activators of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of hypoxia inducible factor-1alpha by dihydroxyphenylethanol, a product from olive oil, blocks microsomal prostaglandin-E synthase-1/vascular endothelial growth factor expression and reduces tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hypoxia-inducible factor 1alpha and antiangiogenic activity of farnesyltransferase inhibitor SCH66336 in human aerodigestive tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2,3-dihydroxybenzoate

An In-depth Technical Guide on Ethyl 2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound and a derivative of benzoic acid. Structurally, it is the ethyl ester of 2,3-dihydroxybenzoic acid, featuring a catechol moiety which is significant for its chemical reactivity and potential biological activity. While its isomer, ethyl 3,4-dihydroxybenzoate (EDHB), is well-studied for its role as a prolyl hydroxylase inhibitor, this compound remains a compound of interest with physicochemical properties that merit detailed exploration for applications in medicinal chemistry and material science. This guide provides a comprehensive overview of its known physical and chemical properties, synthetic protocols, and a discussion of its potential biological relevance.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and application in experimental settings.

Table 1: Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER, Pyrocatechuic acid ethyl ester | [1] |

| CAS Number | 3943-73-5 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O | [1] |

| InChI Key | RHMQSXRCGOZYND-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Notes | Reference |

| Melting Point | Not available | Data for the isomeric Ethyl 2,5-dihydroxybenzoate is 77-81 °C. | |

| Boiling Point | Not available | - | |

| Solubility | Not available | The parent compound, 2,3-dihydroxybenzoic acid, is soluble in acetone, ethanol, and other organic solvents, with solubility increasing with temperature. The ethyl ester is expected to have good solubility in common organic solvents like ethanol, DMSO, and ethyl acetate. | [3][4] |

| Appearance | Not available | The related parent compound, 2,3-dihydroxybenzoic acid, is a beige powder. | [5] |

Spectroscopic Data

Table 3: Spectroscopic Data Summary

| Technique | Data Highlights | Reference |

| ¹H NMR | Expected signals would include a triplet and quartet for the ethyl group, and aromatic protons on the substituted benzene ring. | [1] |

| ¹³C NMR | Expected signals would include a carbonyl carbon (~165-175 ppm), aromatic carbons (110-150 ppm), an aliphatic carbon adjacent to oxygen (~60 ppm), and a terminal methyl carbon (~14 ppm). | [1] |

| Mass Spec. | Exact Mass: 182.05790880 Da (Computed). | [1] |

| IR | Expected peaks would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=O stretching (ester, ~1700-1730 cm⁻¹), and C-O stretching (~1100-1300 cm⁻¹). | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from 2,3-dihydroxybenzoic acid and ethanol, catalyzed by a strong acid.

Materials:

-

2,3-dihydroxybenzoic acid

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (or other strong acid catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring for several hours (e.g., 4-20 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Pour the residue into a separatory funnel containing deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction 2-3 times.

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

While extensive research is available for the isomeric Ethyl 3,4-dihydroxybenzoate (EDHB), there is limited specific data on the biological activity of this compound.

The parent molecule, 2,3-dihydroxybenzoic acid, is a known precursor in the biosynthesis of siderophores like enterobactin in bacteria, which are crucial for iron chelation.[6] It is also a metabolite of aspirin in humans.

Much of the interest in dihydroxybenzoate derivatives for drug development stems from their ability to inhibit prolyl hydroxylase domain (PHD) enzymes.[7][8] These enzymes are key regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, compounds can stabilize the HIF-1α transcription factor, leading to a cellular response that mimics hypoxia. This has therapeutic potential in conditions like anemia and ischemic diseases.[7][9][10]

Although 3,4-dihydroxybenzoic acid has been shown to inhibit PHD, one study noted that it did not inhibit HIF PH activity at concentrations up to 100 μM, suggesting that the substitution pattern is critical for activity.[11] The specific activity of this compound as a PHD inhibitor has not been extensively documented in the available literature, representing a key area for future investigation.

The diagram below illustrates the general mechanism of PHD inhibition, which is the established pathway for related dihydroxybenzoate compounds.

References

- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 001chemical.com [001chemical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of Ethyl 2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Ethyl 2,3-dihydroxybenzoate (CAS No. 3943-73-5). A comprehensive Safety Data Sheet (SDS) for this specific isomer was not available at the time of writing. Therefore, some information, particularly regarding physical properties and detailed emergency procedures, is based on general principles for handling similar chemical compounds and data from isomers. This guide should be used as a supplement to, not a replacement for, a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification and labeling according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Element | Information |

| Pictogram | GHS07: Exclamation mark |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physical and Chemical Properties

Detailed physical and chemical property data for this compound is limited. The following table includes available data and estimates based on its chemical structure and data from related isomers.

| Property | Value | Source/Note |

| Chemical Formula | C₉H₁₀O₄ | PubChem[1] |

| Molecular Weight | 182.17 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | 66.0 - 67.2 °C | ChemicalBook[2] |

| Storage Temperature | Inert atmosphere, Room Temperature | BLD Pharm[3], ChemicalBook[2] |

Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.[4]

-

Avoid generating dust.[5]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid dust formation.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.

Experimental Protocols

General Protocol for Handling Powdered this compound

This protocol outlines a general procedure for safely weighing and dissolving a powdered chemical like this compound in a laboratory setting.

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Don the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).

-

Gather all necessary equipment (spatula, weighing paper or boat, beaker, solvent, magnetic stir bar, and stir plate).

-

Place a waste bag or container within the fume hood for disposal of contaminated items.

-

-

Weighing:

-

Place a tared weighing boat on the analytical balance inside the fume hood.

-

Carefully open the container of this compound.

-

Using a clean spatula, transfer the desired amount of powder to the weighing boat. Avoid generating dust.

-

Close the chemical container tightly immediately after use.

-

-

Dissolving:

-

Place the beaker containing the appropriate solvent and a magnetic stir bar on a stir plate inside the fume hood.

-

Carefully add the weighed this compound powder to the solvent.

-

Turn on the stirrer to facilitate dissolution.

-

Rinse the weighing boat with a small amount of the solvent and add it to the beaker to ensure a complete transfer.

-

-

Cleanup:

-

Wipe the spatula and work surface with a damp cloth or paper towel to remove any residual powder.

-

Dispose of all contaminated items (weighing boat, gloves, paper towels) in the designated waste container.

-

Wash hands thoroughly after completing the procedure.

-

Visualizations

GHS Hazard Communication for this compound

Caption: GHS Hazard Communication for this compound.

General Chemical Spill Response Workflow

Caption: General workflow for responding to a chemical spill.[6][7][8][9][10]

References

- 1. This compound | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-DIHYDROXY-BENZOIC ACID ETHYL ESTER CAS#: 3943-73-5 [m.chemicalbook.com]

- 3. 3943-73-5|this compound|BLD Pharm [bldpharm.com]

- 4. gz-supplies.com [gz-supplies.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sites.rowan.edu [sites.rowan.edu]

- 7. oehs.tulane.edu [oehs.tulane.edu]

- 8. 7 Steps To Spill Response - Complete Environmental Products [cepsorbents.com]

- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 10. umanitoba.ca [umanitoba.ca]

In-Depth Technical Guide: GHS Hazard Statements for Ethyl 2,3-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements associated with Ethyl 2,3-dihydroxybenzoate (CAS No. 3943-73-5). The information herein is intended to support safe handling, use, and storage of this compound in a research and development setting.

GHS Hazard Classification

This compound is classified under the GHS framework with the following hazard statements, signal word, and pictogram. This classification indicates that the substance presents a moderate hazard.

Table 1: GHS Hazard Classification for this compound

| Category | Code | Hazard Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. |

| Signal Word | - | Warning |

| Pictogram | - | ! |

Precautionary Statements

A comprehensive set of precautionary statements is crucial for minimizing risks associated with this compound. These are categorized into prevention, response, storage, and disposal.

Table 2: GHS Precautionary Statements for this compound

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Quantitative Toxicological Data

As of the date of this guide, publicly available quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound, have not been identified in the consulted resources. The GHS classification is likely based on data from analogous compounds or qualitative assessments.

Experimental Protocols

GHS Hazard Communication Workflow

The following diagram illustrates the logical workflow from hazard identification to the communication of hazards on labels and Safety Data Sheets (SDS) according to the GHS.

The Pivotal Role of Ethyl 2,3-Dihydroxybenzoate in Advancing Siderophore Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial iron acquisition, siderophores stand out as key molecules that bacteria and fungi produce to scavenge this essential nutrient from their environment. Among the various classes of siderophores, the catecholates, characterized by their 2,3-dihydroxybenzoyl units, are of significant interest due to their high affinity for ferric iron. Ethyl 2,3-dihydroxybenzoate, a derivative of the natural siderophore precursor 2,3-dihydroxybenzoic acid (2,3-DHBA), has emerged as a valuable tool in siderophore research. This technical guide delves into the multifaceted role of this compound, providing an in-depth analysis of its application in the synthesis of siderophore analogs, its biological activities, and the experimental protocols that underpin its use in the laboratory.

This compound: A Versatile Precursor for Siderophore Analogs

The chemical synthesis of siderophore analogs is a cornerstone of research in this field, enabling the development of novel antimicrobial agents, diagnostic tools, and therapeutic agents for iron overload diseases. This compound serves as a crucial starting material in the laboratory synthesis of catecholate-type siderophore analogs. The ethyl ester group provides a protective function for the carboxylic acid, allowing for the selective reaction of the hydroxyl groups with other molecules. This is particularly important when coupling the 2,3-dihydroxybenzoyl moiety to amino acid or peptide backbones to mimic the structure of natural siderophores like enterobactin.

The synthesis of these analogs often involves the acylation of amino acids or peptides with a protected form of 2,3-dihydroxybenzoic acid, followed by deprotection to yield the final product.[1] While specific protocols often employ various protecting group strategies, the use of the ethyl ester is a common and effective method.

Biological Activity and Therapeutic Potential

Beyond its role as a synthetic precursor, this compound and its isomers have demonstrated intriguing biological activities that are of significant interest to drug development professionals.

Iron Chelation and Induction of Iron Deficiency

Like its parent compound, 2,3-dihydroxybenzoic acid, this compound possesses iron-chelating properties. While the affinity for ferric iron may be influenced by the presence of the ethyl group, it is capable of sequestering iron from the environment. This has been demonstrated with its isomer, ethyl 3,4-dihydroxybenzoate (EDHB), which has been shown to generate effective iron deficiency in cultured cells.[2] This ability to create iron-limited conditions is significant, as it can inhibit bacterial growth and biofilm formation.[3] Studies on 2,3-dihydroxybenzoic acid have shown its potential as an orally effective iron-chelating drug for conditions like β-thalassemia major.[4] The ethyl ester derivative could offer advantages in terms of bioavailability and pharmacokinetics.

Antimicrobial and Efflux Pump Inhibition

Research on the isomer ethyl 3,4-dihydroxybenzoate has revealed its capacity to potentiate the activity of antibiotics by acting as an efflux pump inhibitor in bacteria.[5][6] Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing drugs. It is plausible that this compound could exhibit similar properties, making it a candidate for combination therapies against multidrug-resistant pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of 2,3-dihydroxybenzoic acid and its derivatives in siderophore research. While specific protocols for this compound are not always explicitly detailed in the literature, the following established methods for the free acid can be adapted for the ethyl ester, particularly for assessing its biological activity.

Bacterial Growth Assays under Iron-Limiting Conditions

This protocol is used to assess the ability of a compound to promote or inhibit bacterial growth in an iron-deficient environment.

Objective: To determine if this compound can act as an iron source for bacteria or inhibit their growth.

Materials:

-

Bacterial strain of interest (e.g., a mutant unable to synthesize its own siderophores)

-

Iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl)

-

This compound solution (sterile-filtered)

-

Control compounds: 2,3-dihydroxybenzoic acid (positive control for iron source), a known antibiotic (positive control for inhibition)

-

Sterile microplates and incubator

Procedure:

-

Prepare a fresh overnight culture of the bacterial strain in a rich medium.

-

Wash the bacterial cells twice with sterile saline to remove any residual iron and medium components.

-

Resuspend the cells in the iron-deficient minimal medium to a standardized optical density (e.g., OD600 of 0.1).

-

In a sterile microplate, add the bacterial suspension to wells containing serial dilutions of this compound, 2,3-dihydroxybenzoic acid, and the antibiotic control. Include a no-compound control.

-

Incubate the microplate at the optimal growth temperature for the bacterial strain.

-

Monitor bacterial growth over time by measuring the optical density at 600 nm.

Data Analysis: Plot the bacterial growth curves for each condition. A promotion of growth in the presence of this compound would suggest it can be utilized as an iron source, potentially after hydrolysis of the ethyl group. Inhibition of growth would indicate antimicrobial activity.

Iron Chelation Assay (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores and other iron-chelating agents.

Objective: To determine the iron-chelating activity of this compound.

Materials:

-

CAS assay solution (a complex of Chrome Azurol S, hexadecyltrimethylammonium bromide, and FeCl3)

-

This compound solution

-

Control compounds: 2,3-dihydroxybenzoic acid (positive control), a non-chelating compound (negative control)

-

Spectrophotometer

Procedure:

-

Prepare the CAS assay solution as described in the literature. The solution is typically blue.

-

In a microplate or cuvettes, mix the CAS assay solution with different concentrations of this compound and the control compounds.

-

Incubate the mixture at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 630 nm.

Data Analysis: A decrease in absorbance (a color change from blue to orange/purple) indicates the removal of iron from the CAS complex by the test compound, signifying iron chelation. The activity can be quantified and compared to the positive control.

Signaling Pathways and Logical Relationships

The biosynthesis of catecholate siderophores is a tightly regulated process, and understanding the underlying pathways is crucial for developing inhibitors.

This diagram illustrates the enzymatic conversion of chorismate to 2,3-dihydroxybenzoic acid (2,3-DHBA), a key precursor for the siderophore enterobactin. This compound can potentially be hydrolyzed by bacterial esterases to yield 2,3-DHBA, thereby feeding into this natural biosynthetic pathway. Furthermore, 2,3-DHBA has been shown to act as a competitive inhibitor of EntB, providing a feedback mechanism to regulate the pathway.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to 2,3-dihydroxybenzoic acid, providing a benchmark for evaluating its ethyl ester derivative.

| Parameter | Value | Organism/System | Reference |

| Minimum Inhibitory Concentration (MIC) of 2,3-DHBA | 1.5 mg/mL | Pseudomonas aeruginosa Xen 5 | [3] |

| Competitive Inhibition Constant (Ki) of 2,3-DHBA for EntB | ~200 µM | Escherichia coli | [7][8] |

| Binding Affinity (KD) of 2,3-DHBA for EntE | 0.54 µM | Escherichia coli | [7][8] |

| Iron Excretion Increase with 2,3-DHBA (25 mg/kg/day) | 4.5 mg/day | Human (β-thalassemia) | [4] |

| Iron Excretion Increase with 2,3-DHBA (25 mg/kg q.i.d.) | 6.5 mg/day | Human (β-thalassemia) | [4] |

Conclusion and Future Directions

This compound is a molecule of considerable importance in the field of siderophore research. Its utility as a synthetic precursor for creating novel siderophore analogs is well-established in principle, and its potential biological activities, including iron chelation and antimicrobial potentiation, are areas of active investigation. For researchers, this compound offers a versatile platform for probing the intricacies of bacterial iron uptake and for designing new therapeutic strategies. For drug development professionals, it represents a potential lead compound for the development of new iron chelators and adjuvants to combat antibiotic resistance.

Future research should focus on several key areas. A direct comparison of the iron-binding affinities and biological activities of this compound and its parent compound, 2,3-dihydroxybenzoic acid, is needed to fully understand its potential. Elucidating the mechanisms of its uptake and metabolism by various bacterial species, particularly the role of esterases in hydrolyzing the ethyl group, will be crucial for its application as a targeted therapeutic. Finally, the synthesis and evaluation of a wider range of siderophore analogs derived from this compound will undoubtedly lead to the discovery of new compounds with potent and specific biological activities.

References

- 1. New synthetic catecholate-type siderophores based on amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The enterobactin biosynthetic intermediate 2,3-dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ethyl 2,3-Dihydroxybenzoate: A Comprehensive Technical Review for Drug Development

An In-depth Guide for Researchers and Scientists on the Synthesis, Properties, and Biological Activities of Ethyl 2,3-Dihydroxybenzoate

This compound, a member of the dihydroxybenzoic acid ester family, is a molecule of growing interest in the fields of medicinal chemistry and drug development. Its structural features, particularly the catechol moiety, suggest a potential for a range of biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, physicochemical properties, and known biological functions, with a particular emphasis on experimental details and data for researchers.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1] It is also known by other names such as 2,3-dihydroxy-benzoic acid ethyl ester and 3-(ethoxycarbonyl)catechol.[1] A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| XLogP3-AA | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 182.05790880 g/mol | [1] |

| Monoisotopic Mass | 182.05790880 g/mol | [1] |

| Topological Polar Surface Area | 66.8 Ų | [1] |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 180 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from the general procedure for the acid-catalyzed esterification of benzoic acid derivatives.

Materials:

-

2,3-Dihydroxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid in an excess of absolute ethanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.

Workflow for Fischer-Speier Esterification:

Spectroscopic Data

Biological Activities and Potential Therapeutic Applications

The biological activities of this compound are an area of active investigation. The presence of the catechol (2,3-dihydroxy) moiety is a key structural feature that often imparts significant antioxidant and radical-scavenging properties.

Antioxidant Activity

The parent compound, 2,3-dihydroxybenzoic acid, has been identified as a potent antioxidant. In a Ferric Reducing Antioxidant Power (FRAP) assay, 2,3-dihydroxybenzoic acid was found to be the strongest antioxidant among a series of 22 phenolic acids.[2] While quantitative data for the ethyl ester is not available in the reviewed literature, it is reasonable to hypothesize that it retains significant antioxidant capacity.

General Protocol for DPPH Radical Scavenging Assay:

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a microplate or cuvettes, mix the DPPH solution with the different concentrations of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).

-

A control containing the solvent and DPPH solution is also measured.

-